molecular formula C35H48O13 B15140883 Angulatin E

Angulatin E

Cat. No.: B15140883
M. Wt: 676.7 g/mol
InChI Key: CHTLVJPURGFELF-KKSMYCASSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Angulatin E involves the extraction from the root bark of Celastrus angulatus. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the literature.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources, given the complexity of its structure. The extraction process involves the use of organic solvents and chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Angulatin E undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the molecule.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Angulatin E has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying sesquiterpene polyol esters and their reactivity.

    Biology: this compound is studied for its insecticidal properties and its potential use in pest control.

    Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.

    Industry: It is used in the development of natural insecticides and other agricultural products.

Mechanism of Action

Angulatin E exerts its effects primarily through its insecticidal activity. It targets the nervous system of insects, leading to paralysis and death. The molecular targets and pathways involved include the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific β-dihydroagarofuran sesquiterpene skeleton, which contributes to its potent insecticidal activity. Its ability to inhibit acetylcholinesterase makes it particularly effective compared to other similar compounds .

Properties

Molecular Formula

C35H48O13

Molecular Weight

676.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylbutanoyloxymethyl)-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

InChI

InChI=1S/C35H48O13/c1-10-19(4)30(40)43-17-34-27(45-21(6)37)23(44-20(5)36)16-33(9,42)35(34)26(38)24(32(7,8)48-35)25(46-29(39)18(2)3)28(34)47-31(41)22-14-12-11-13-15-22/h11-15,18-19,23-28,38,42H,10,16-17H2,1-9H3/t19?,23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1

InChI Key

CHTLVJPURGFELF-KKSMYCASSA-N

Isomeric SMILES

CCC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CCC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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